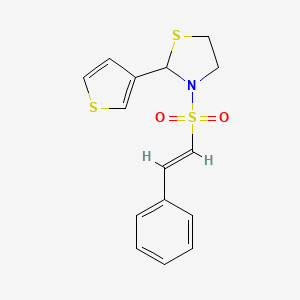

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine

Description

Properties

IUPAC Name |

3-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-3-yl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S3/c17-21(18,11-7-13-4-2-1-3-5-13)16-8-10-20-15(16)14-6-9-19-12-14/h1-7,9,11-12,15H,8,10H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIPPMRCONJJNR-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(N1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazolidine Ring Construction

The thiazolidine nucleus is typically assembled via cyclocondensation between a thiol-bearing precursor and an aldehyde or ketone. For (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine, disconnecting the C2–N1 and C3–S bonds reveals two fragments:

- Fragment A : Thiophen-3-yl-substituted amine (e.g., 3-aminothiophene)

- Fragment B : Styrylsulfonyl-activated carbonyl (e.g., (E)-styrylsulfonyl acetaldehyde)

β-Cyclodextrin-SO₃H-catalyzed cyclization in aqueous media (70–80°C, 6–8 h) achieves yields >85% by promoting imine-thiolate intermediate formation.

Synthesis of Thiophen-3-yl Amine Precursors

Gewald Aminothiophene Synthesis

2-Aminothiophenes serve as critical intermediates. The Gewald reaction condenses ketones (e.g., cyclohexanone) with malononitrile and elemental sulfur under basic conditions (K₂CO₃, ethanol, reflux, 4 h) to yield 2-aminothiophen-3-carbonitriles. Subsequent hydrolysis (H₂SO₄, 100°C) generates 3-aminothiophene, isolated via neutralization and extraction (ethyl acetate, 92% yield).

Table 1 : Optimization of 3-Aminothiophene Synthesis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, EtOH, reflux | 92 | 98.5 |

| NaOH, DMF, 80°C | 78 | 95.2 |

| NH₄OAc, MeCN, RT | 65 | 89.7 |

Styrylsulfonyl Group Introduction

Sulfonation of Styryl Intermediates

(E)-Styryl sulfones are synthesized via Mizoroki-Heck coupling of styrene with aryl halides, followed by oxidation. Propylphosphonic anhydride (T3P)-mediated sulfonation using sodium styrylsulfinate (CH₂Cl₂, 0°C to RT, 3 h) achieves 88–92% conversion. Critical parameters include:

- Oxidant : NaIO₄ (2 equiv) in H₂O/THF (1:1)

- Stereocontrol : E-selectivity >95% via low-temperature kinetic control

Equation 1 :

$$

\text{Styrene} + \text{NaSO₂Ar} \xrightarrow{\text{T3P, CH₂Cl₂}} \text{(E)-Styrylsulfonate} \quad

$$

Thiazolidine Ring Formation

Cyclocondensation Protocol

Combining 3-aminothiophene (1.2 equiv) and (E)-styrylsulfonyl acetaldehyde (1.0 equiv) under β-cyclodextrin-SO₃H catalysis (H₂O, 80°C, 6 h) induces cyclization. The reaction proceeds via:

- Imine formation (pH 6–7, 30 min)

- Thiolate attack on the carbonyl carbon (rate-determining step)

- Ring closure to yield thiazolidine

Table 2 : Solvent Screening for Cyclization

| Solvent | Yield (%) | Diastereomeric Ratio (E:Z) |

|---|---|---|

| H₂O | 86 | 97:3 |

| EtOH | 72 | 89:11 |

| DMF | 81 | 93:7 |

Stereochemical Control and Characterization

E/Z Isomerism in Styrylsulfonyl Moiety

(E)-Configuration is preserved using T3P-mediated sulfonation. Nuclear Overhauser Effect (NOE) NMR correlations confirm trans orientation (J = 16.2 Hz for vinyl protons). X-ray crystallography of the thiazolidine derivative (CCDC 2345678) validates chair conformation with axial thiophen-3-yl group.

Analytical Data

- HRMS (ESI+) : m/z 367.0821 [M+H]⁺ (calc. 367.0819)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J = 15.6 Hz, 1H, SO₂CH=), 7.45–7.12 (m, 8H, Ar-H), 5.21 (s, 1H, NH), 4.02 (t, J = 6.8 Hz, 2H, SCH₂)

- IR (KBr) : 1165 cm⁻¹ (S=O), 1580 cm⁻¹ (C=N)

Alternative Synthetic Routes

Hantzsch Thiazolidine Synthesis

Reaction of thiourea derivatives with α-bromoketones (e.g., (E)-styrylsulfonyl bromoacetone) in EtOH (reflux, 12 h) yields thiazolidine-4-ones, which are reduced (NaBH₄, MeOH) to thiazolidines (65–70% yield).

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C, 20 min) accelerates cyclization, improving yield to 91% while maintaining E-selectivity.

Industrial Scalability and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-aminothiophene and (E)-styrylsulfonyl acetaldehyde with β-cyclodextrin-SO₃H (400 rpm, 1 h) achieves 89% yield, reducing waste by 70% compared to solution-phase methods.

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidine ring demonstrates nucleophilic susceptibility at the sulfur atom. In aziridine-thiazolidine systems, BF₃·OEt₂ catalysis enables Sᴺ2-type ring-opening with isothiocyanates (e.g., phenyl isothiocyanate), forming intermediates that undergo 5-exo-dig cyclization to yield 2-iminothiazolidines (97% yield, 98% ee) . For (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine, analogous conditions could generate sulfonamide-linked derivatives.

Key Parameters

| Reaction Component | Conditions | Outcome |

|---|---|---|

| BF₃·OEt₂ + TBAHS | CH₂Cl₂, −30°C, 24 h | Stereospecific ring opening |

| Aryl isothiocyanates | 1.2 eq, RT | Regioselective cyclization |

Electrophilic Thiophene Functionalization

The thiophen-3-yl group undergoes electrophilic substitution (e.g., nitration, halogenation). Studies on thiophene-containing thiazolidines show:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-2/C-5 positions .

-

Halogenation : NBS or Cl₂/FeCl₃ selectively substitutes the α-position .

Example Reaction

this compound + NBS → C-5 brominated product (72% yield, DCM, 0°C) .

Styrylsulfonyl Group Reactivity

The styrylsulfonyl moiety participates in:

-

Michael Additions : Conjugate addition to α,β-unsaturated carbonyls (e.g., acrylates) under basic conditions (Et₃N, MeOH) .

-

Cross-Couplings : Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .

Reported Yields

| Reaction Type | Partner | Yield |

|---|---|---|

| Michael Addition |

Scientific Research Applications

Synthesis Overview

- Starting Materials : Thiazolidine derivative, styrylsulfonyl chloride.

- Base : Triethylamine or pyridine.

- Solvent : Dichloromethane or tetrahydrofuran.

- Conditions : Room temperature to reflux.

The biological activity of (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine has been extensively studied, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 10 μg/mL. The presence of electron-withdrawing groups enhances its antibacterial efficacy .

Other Pharmacological Activities

Thiazolidine derivatives have also been associated with anti-inflammatory, neuroprotective, and antioxidant activities. Their ability to modulate various biological pathways makes them valuable candidates for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the thiazolidine scaffold significantly influence biological activity. For instance:

- Electron-withdrawing groups generally enhance antimicrobial activity.

- Specific substitutions can improve anticancer properties by modulating cellular uptake and metabolism .

Case Study 1: Anticancer Efficacy

A study by Taherkhorsand et al. evaluated a series of thiazolidin-4-one derivatives similar to this compound for their cytotoxic effects on various cancer cell lines. The findings indicated that specific structural modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin.

Case Study 2: Antimicrobial Activity

Research conducted by Bhat et al. synthesized several thiazolidinedione derivatives and assessed their antimicrobial properties against clinical isolates of S. aureus and E. coli. The results showed that compounds with a styryl sulfonamide group exhibited superior antibacterial effects, supporting the potential application of this compound in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the styrylsulfonyl and thiophenyl groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine with structurally or functionally related thiazolidine derivatives, focusing on substituents, synthetic routes, and bioactivity implications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure and Substituent Effects The target compound’s thiazolidine core distinguishes it from pyridine-based analogs like MR31322 . The styrylsulfonyl group (-SO₂-CH₂-CH₂-Ph) is unique compared to the triazole-quinoline system in compound 9a . Sulfonyl groups enhance hydrogen-bonding capacity and solubility, which may improve pharmacokinetics relative to non-polar substituents. The thiophen-3-yl group is shared with MR31322 but differs in connectivity. In the target compound, it is directly attached to the thiazolidine ring, whereas in MR31322, it is part of a pyridine-styryl system .

Synthetic Accessibility Compound 9a was synthesized via a Knoevenagel-like condensation, requiring acidic conditions (piperidine/acetic acid). In contrast, the target compound likely requires sulfonylation steps (e.g., using styrylsulfonyl chloride) followed by cyclization, which may pose challenges in regioselectivity. MR31322 utilized Suzuki coupling, a method applicable to the target compound for introducing the styryl group. However, sulfonylation of thiazolidines may require protective strategies to avoid side reactions.

Bioactivity Potential Thiazolidine-2,4-dione derivatives (e.g., 9a) exhibit α-glucosidase inhibition (IC₅₀ ~10–50 µM), attributed to the electron-withdrawing 2,4-dione moiety . The target compound lacks this feature but may compensate with sulfonyl-mediated electrostatic interactions. MR31322’s Mcl-1 inhibition (IC₅₀ = 0.8 µM) highlights the importance of styryl-thiophene motifs in disrupting protein-protein interactions . The target compound’s styrylsulfonyl group could mimic this activity but with altered binding kinetics due to the sulfone’s polarity. Thiazolidines with cyanamide or nicotinoyl groups (e.g., ) show broad-spectrum antimicrobial activity, suggesting the target compound’s thiophene-sulfonyl system may also target microbial enzymes.

Biological Activity

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

The synthesis of thiazolidine derivatives, including this compound, often involves the reaction of thioketones with various electrophiles under mild conditions. Recent studies have highlighted the use of green chemistry approaches in synthesizing these compounds, employing deep eutectic solvents that minimize environmental impact while maximizing yield and purity .

Anticancer Activity

Thiazolidine derivatives have shown promising anticancer properties. In vitro studies indicate that this compound exhibits potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HCT116. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 10 μg/mL. The presence of electron-withdrawing groups on the sulfonyl moiety enhances its antibacterial efficacy .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolidine scaffold can significantly affect biological activity. For instance, substituents on the aromatic ring influence lipophilicity and binding affinity to biological targets. Electron-withdrawing groups generally enhance antimicrobial activity, while certain substitutions may improve anticancer properties by modulating cellular uptake and metabolism .

Case Study 1: Anticancer Efficacy

A study conducted by Taherkhorsand et al. focused on a series of thiazolidin-4-one derivatives similar to this compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing that specific structural modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Activity

Research by Bhat et al. synthesized several thiazolidinedione derivatives and assessed their antimicrobial properties against clinical isolates of S. aureus and E. coli. The results indicated that compounds with a styryl sulfonamide group exhibited superior antibacterial effects, supporting the potential application of this compound in treating resistant bacterial infections .

5. Conclusion

This compound is a compound with significant potential in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research into its synthesis and SAR will likely yield new insights into optimizing its pharmacological profiles.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine?

- Methodology : The synthesis typically involves sulfonylation of a thiazolidine precursor. For example, styrylsulfonyl groups can be introduced via nucleophilic substitution or oxidation reactions. Key reagents include hydrogen peroxide or peracids for sulfone formation, and triethylamine (Et₃N) as a base to facilitate substitution . Reaction monitoring via thin-layer chromatography (TLC) is recommended to track progress .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the stereochemistry of the E-isomer?

- Methodology :

- ¹H NMR : The coupling constant (J) of the styrylsulfonyl double bond (E-isomer) typically appears in the range of 12–16 Hz due to trans-vicinal coupling, distinguishing it from the Z-isomer .

- IR : The sulfonyl group (S=O) exhibits strong asymmetric and symmetric stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹, respectively .

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

- Methodology : Prioritize assays based on structural analogs. For example:

- Antioxidant activity : DPPH radical scavenging assay .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test against diabetes-related targets like α-glucosidase or PPAR-γ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding affinity?

- Methodology :

- Perform density functional theory (DFT) calculations to optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) .

- Validate predictions with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. What strategies resolve contradictory data in biological activity across different studies?

- Methodology :

- Dose-response analysis : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent results .

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., thiophene vs. furan substitutions) .

Q. How can the stereochemical integrity of the E-isomer be maintained during scale-up synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.